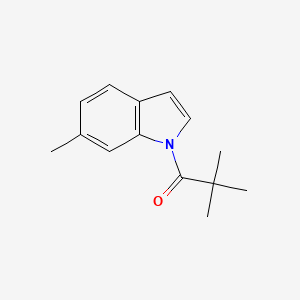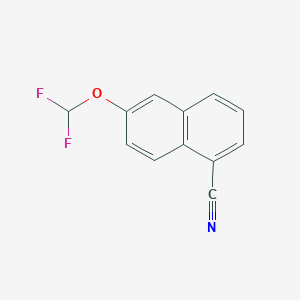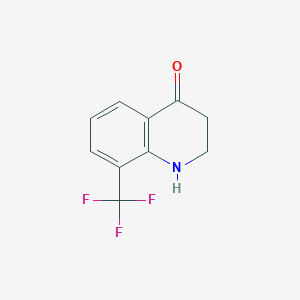
Chromic acid cyclohexylamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromic acid cyclohexylamine salt is a compound formed by the reaction of chromic acid (H₂CrO₄) with cyclohexylamine (C₆H₁₃N). Chromic acid is a strong oxidizing agent, while cyclohexylamine is an aliphatic amine. The resulting salt combines the oxidative properties of chromic acid with the basic nature of cyclohexylamine, making it a unique compound with various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of chromic acid cyclohexylamine salt typically involves the neutralization of chromic acid with cyclohexylamine. The reaction can be represented as follows: [ H₂CrO₄ + C₆H₁₃N \rightarrow (C₆H₁₃NH)₂CrO₄ ]
Industrial Production Methods: Industrial production of chromic acid involves the oxidation of chromite ore (FeCr₂O₄) using sodium carbonate and limestone, followed by leaching and purification steps to obtain chromic acid . Cyclohexylamine is produced by the hydrogenation of aniline or by the alkylation of ammonia with cyclohexanol .
Types of Reactions:
Reduction: Chromic acid can be reduced to chromium(III) compounds in the presence of reducing agents.
Common Reagents and Conditions:
Oxidation: Chromic acid in aqueous sulfuric acid (Jones reagent) is commonly used for oxidation reactions.
Substitution: Cyclohexylamine reacts with acid chlorides under Schotten-Baumann conditions to form amides.
Major Products:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Substitution: Amides, sulfonamides, and carbamates.
Aplicaciones Científicas De Investigación
Chromic acid cyclohexylamine salt has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis.
Biology: Employed in the preparation of various biochemical reagents.
Medicine: Investigated for its potential use in drug synthesis and as a reagent in diagnostic tests.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of chromic acid cyclohexylamine salt involves the oxidative properties of chromic acid and the nucleophilic nature of cyclohexylamine. Chromic acid oxidizes substrates by transferring oxygen atoms, while cyclohexylamine can act as a nucleophile, participating in substitution reactions . The combination of these properties allows the compound to engage in a variety of chemical transformations.
Comparación Con Compuestos Similares
Chromic Acid (H₂CrO₄): A strong oxidizing agent used in various oxidation reactions.
Cyclohexylamine (C₆H₁₃N): An aliphatic amine used in the synthesis of various organic compounds.
Uniqueness: Chromic acid cyclohexylamine salt is unique due to its combination of oxidative and nucleophilic properties, making it versatile in both oxidation and substitution reactions. This dual functionality distinguishes it from other compounds that typically exhibit only one type of reactivity.
Propiedades
Número CAS |
20736-64-5 |
|---|---|
Fórmula molecular |
C6H15CrNO4 |
Peso molecular |
217.18 g/mol |
Nombre IUPAC |
cyclohexanamine;dihydroxy(dioxo)chromium |
InChI |
InChI=1S/C6H13N.Cr.2H2O.2O/c7-6-4-2-1-3-5-6;;;;;/h6H,1-5,7H2;;2*1H2;;/q;+2;;;;/p-2 |
Clave InChI |
UNWJTCKFKCQLGX-UHFFFAOYSA-L |
SMILES canónico |
C1CCC(CC1)N.O[Cr](=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11886013.png)



![2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(3-pyridinyl)-](/img/structure/B11886049.png)


![1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide](/img/structure/B11886065.png)






